Cyclothiazide

Beschreibung

Historical Context of Cyclothiazide Discovery and Initial Applications

This compound was first synthesized in the mid-20th century and introduced in the United States in 1963. patsnap.comwikidoc.orgwikipedia.org As a member of the thiazide class, its initial applications were primarily centered on its diuretic and antihypertensive properties. patsnap.comnih.govwikidoc.orgwikipedia.org It was used as an adjunctive therapy for edema associated with conditions such as congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy, as well as in the management of hypertension. nih.govdrugbank.com Like other thiazides, this compound promotes water loss by inhibiting Na+/Cl- reabsorption in the distal convoluted tubules of the kidneys. nih.govdrugbank.com This mechanism leads to increased excretion of sodium, chloride, and water. nih.govdrugbank.com

Evolution of Research Focus on this compound

While its initial role was in managing fluid balance and blood pressure, research into this compound underwent a significant shift in focus starting in the 1990s. A pivotal discovery in 1993 revealed that this compound acts as a positive allosteric modulator of AMPA receptors. wikidoc.orgwikipedia.orgnih.govebi.ac.uk This finding demonstrated its ability to reduce or nearly eliminate the rapid desensitization of these receptors, substantially potentiating glutamate-mediated currents. wikidoc.orgwikipedia.orgebi.ac.uk Further research in 2003 identified another significant interaction: this compound was found to act as a negative allosteric modulator of GABAA receptors, inhibiting GABA-mediated currents. wikidoc.orgwikipedia.orgnih.govebi.ac.uk This dual modulation of key excitatory (AMPA) and inhibitory (GABA) neurotransmitter receptors in the central nervous system marked a turning point, redirecting research towards its neuropharmacological effects. patsnap.comnih.govebi.ac.uk The ability of this compound to modify glutamate-elicited responses became widely used as an index of the presence of AMPA-type receptors on intact neurons. nih.gov

Scope and Significance of this compound in Current Scientific Inquiry

In current scientific inquiry, this compound is a crucial tool for studying the properties and function of AMPA receptors and their role in synaptic plasticity. patsnap.compatsnap.com Its mechanism involves binding to a specific allosteric site on the AMPA receptor complex, distinct from the glutamate (B1630785) binding site. patsnap.com This binding stabilizes the receptor in an open conformation, prolonging the channel's active phase and amplifying excitatory synaptic transmission. patsnap.compatsnap.com Furthermore, its inhibition of AMPA receptor desensitization allows receptors to remain active longer, significantly amplifying excitatory neurotransmission. patsnap.com

Research utilizing this compound contributes to understanding neurological conditions where altered glutamate signaling is implicated, such as epilepsy and Alzheimer's disease. patsnap.compatsnap.com While high-impact AMPA receptor modulators like this compound have shown seizurogenic activity in animal models, potentially limiting their direct therapeutic use, insights gained from this compound research are valuable for the development of novel therapeutic strategies targeting AMPA receptors. wikidoc.orgwikipedia.orgtandfonline.comrndsystems.com The study of this compound and its interactions with AMPA receptors has also facilitated the characterization of different classes of AMPA receptor modulators, including "high-impact" compounds like this compound and "low-impact" ampakines. tandfonline.com Research continues to explore the intricate mechanisms by which this compound and similar compounds influence receptor activity and synaptic function. nih.govpnas.orgnih.gov

Key Research Findings on this compound's Receptor Modulation

| Receptor Type | Effect | Mechanism | Research Significance |

| AMPA Receptors | Positive Allosteric Modulation | Inhibits desensitization, stabilizes open state, potentiates glutamate current | Tool for studying synaptic plasticity, learning, memory, and neurological disorders. patsnap.compatsnap.compnas.org |

| GABAA Receptors | Negative Allosteric Modulation | Inhibits GABA-mediated currents | Contributes to understanding the balance between excitation and inhibition. wikidoc.orgwikipedia.orgnih.govebi.ac.uk |

| GABAC Receptors | Subunit-Specific Inhibition | Acts as a channel blocker on ρ2 subunits. nih.gov | Reveals differential receptor sensitivity and mechanisms of inhibition. nih.gov |

| mGluR1 | Non-competitive Antagonist | Selective for mGluR1 over other metabotropic glutamate receptors. wikipedia.orgebi.ac.uk | Investigating metabotropic glutamate receptor function. wikipedia.orgebi.ac.uk |

This table summarizes key findings regarding this compound's interaction with different receptor types, highlighting its multifaceted nature as a research tool.

Data on this compound's Effect on AMPA Receptor Desensitization

Research has quantified the effect of this compound on AMPA receptor desensitization. For instance, this compound has been shown to potentiate AMPA-mediated glutamate currents by as much as 18-fold at concentrations of 100 μM in certain studies. wikidoc.orgwikipedia.orgebi.ac.uk The rate of onset of desensitization is significantly slowed in the presence of this compound, with reported time constants varying depending on the specific AMPA receptor subunit composition and experimental conditions. pnas.orgjneurosci.org Studies using patch-clamp techniques have detailed how this compound treatment leads to an increased apparent affinity for the agonist, a slow potentiation of the whole-cell current, and a fast inhibition of desensitization. pnas.org

Example Data on Desensitization Time Constants (Illustrative based on search results)

| AMPA Receptor Subunit Variant | Condition | Desensitization Time Constant (τdes) | Source Type |

| GluRAi (Wild-type) | Control | Very slow (difficult to fit) | Electrophysiology jneurosci.org |

| GluRAi (Wild-type) | + this compound | Slowed significantly | Electrophysiology jneurosci.org |

| GluRAo (Wild-type) | Control | ~300 ms | Electrophysiology jneurosci.org |

| GluRAo (Wild-type) | + this compound | Slower than control | Electrophysiology jneurosci.org |

| S750A Mutant | + this compound | ~1690 ms | Electrophysiology jneurosci.org |

| S750Q Mutant | + this compound | Rapid (~3-6 ms) | Electrophysiology jneurosci.org |

The continued investigation into this compound's molecular interactions and physiological effects underscores its enduring significance as a probe for understanding fundamental mechanisms of neurotransmission and exploring potential therapeutic targets.

Structure

2D Structure

3D Structure

Eigenschaften

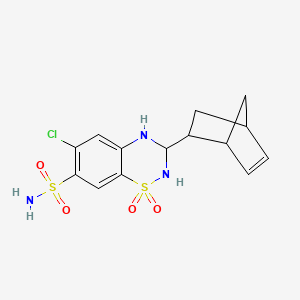

IUPAC Name |

3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCUKUHCLICSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022871 | |

| Record name | Cyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER; PRACTICALLY INSOL IN CHLOROFORM, ETHER, 2.79e-01 g/L | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM DILUTE ALCOHOL, WHITE TO NEARLY WHITE POWDER | |

CAS No. |

2259-96-3 | |

| Record name | Cyclothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclothiazide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P71U09G5BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229-230, 234 °C, 227 - 228 °C | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Elucidation of Cyclothiazide Action at the Molecular and Cellular Levels

Cyclothiazide as a Positive Allosteric Modulator of AMPA Receptors

This compound functions as a positive allosteric modulator of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system. patsnap.comtocris.commedchemexpress.com It enhances the activity of these receptors by binding to a specific site distinct from the glutamate binding site. patsnap.com This allosteric binding site is located at the dimer interface of the ligand-binding domains of the AMPA receptor subunits. patsnap.com

Inhibition of AMPA Receptor Desensitization by this compound

A key action of this compound is its potent inhibition of AMPA receptor desensitization. pnas.orgtocris.commedchemexpress.comabcam.com Normally, AMPA receptors rapidly desensitize upon prolonged exposure to glutamate, leading to a decrease in current despite the continued presence of the neurotransmitter. patsnap.com this compound prevents this process, allowing the receptor to remain in an active state for a longer duration. patsnap.comabcam.com This fast inhibition of desensitization is a hallmark of this compound's effect on AMPA receptors. pnas.org

Potentiation of Glutamate-Induced AMPA Receptor Currents

In addition to inhibiting desensitization, this compound also causes a potentiation of glutamate-induced AMPA receptor currents. pnas.orgmedchemexpress.comabcam.com This potentiation is generally slower in onset compared to the inhibition of desensitization. pnas.orgmedchemexpress.comabcam.com Studies have shown that this compound can significantly increase the amplitude of AMPA currents. For instance, in HEK 293 cells expressing GluR1 subunits, this compound treatment increased peak AMPA currents by as much as 90-fold at a concentration of 100 μM with 150 μM AMPA. pnas.org This potentiation is dose-dependent and is accompanied by an increase in the apparent affinity of the receptors for AMPA. pnas.org The potentiation is thought to be due to a combination of increased frequency of activation and burst duration of single channels. pnas.org

The following table summarizes some observed effects of this compound on glutamate-induced AMPA currents:

| Effect | Observation | Reference |

| Peak Current Potentiation (GluR1) | Up to 90-fold increase (100 μM CTZ, 150 μM AMPA) | pnas.org |

| Apparent Agonist Affinity | Increased | pnas.org |

| Current Integral Potentiation | Up to 730-fold increase (100 μM CTZ, 150 μM AMPA) | pnas.org |

Stabilization of AMPA Receptor Open Conformation

This compound stabilizes the AMPA receptor in an open conformation. patsnap.comfrontiersin.orgpnas.orgrupress.orgnih.govresearchgate.net By binding to the allosteric site at the dimer interface of the ligand-binding domains, this compound prevents the conformational changes necessary for desensitization. patsnap.compnas.orgnih.gov This stabilization of the open state contributes to the prolonged channel activity and enhanced synaptic transmission observed in the presence of this compound. patsnap.compatsnap.com Single-channel recordings have shown that this compound induces a marked lengthening of channel openings. pnas.org

Subunit-Specific Modulation of AMPA Receptors by this compound

This compound exhibits subunit-specific modulation of AMPA receptors. It has been shown to selectively potentiate responses of flip-type GluR subunits. tocris.compnas.orgrndsystems.com This differential effect has been utilized extensively in research to determine the relative expression of flip versus flop isoforms in neuronal populations. pnas.org However, the presence of auxiliary subunits like TARPs can influence this subunit specificity. pnas.org

Interaction with AMPA Receptor Auxiliary Subunits (e.g., TARPs)

AMPA receptors interact with auxiliary proteins such as Transmembrane AMPA Receptor Regulatory Proteins (TARPs). abcam.comtandfonline.com TARPs influence both the trafficking and gating properties of AMPA receptors. abcam.comnih.govtandfonline.com Studies have shown that TARPs modulate the pharmacology of AMPA receptor potentiators like this compound. nih.govpnas.orgtandfonline.com Specifically, TARPs can increase the potency of this compound, even making flop receptors, which are typically less sensitive, responsive to this compound. nih.govpnas.org TARPs appear to facilitate the stabilizing action of this compound on the non-desensitized state of the AMPA receptor. nih.gov

This compound Interactions with Other Neurotransmitter Receptors

While primarily known for its effects on AMPA receptors, this compound has also been shown to interact with other neurotransmitter receptors. It acts as a negative allosteric modulator of GABAA receptors, potently inhibiting GABAA-mediated currents. wikipedia.orgnih.govnih.gov This inhibitory effect on inhibitory GABAA receptors, coupled with its potentiating effect on excitatory AMPA receptors, can shift the excitation-inhibition balance in the brain. nih.govnih.gov

Furthermore, this compound has been found to act as a subunit-specific inhibitor of GABAC receptors. nih.govscilit.com It produces a dose-dependent reduction of GABA-elicited currents on homomeric ρ2 receptors but has no significant effect on homomeric ρ1 receptors. nih.govscilit.com This differential sensitivity is linked to a single amino acid residue in the second transmembrane domain of the ρ subunits. nih.govscilit.com this compound's inhibitory properties on GABAC receptors are consistent with it acting as a channel blocker with a non-competitive mechanism. nih.govscilit.com

This compound has also been found to act as a non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1), showing selectivity for mGluR1 over other metabotropic glutamate receptors. wikipedia.org

Negative Allosteric Modulation of GABA-A Receptors

This compound acts as a negative allosteric modulator of Gamma-aminobutyric acid type A (GABA-A) receptors. This modulation leads to a potent inhibition of currents mediated by GABA-A receptors. nih.govnih.govwikipedia.orgfishersci.atnih.gov Studies utilizing single-channel analysis have demonstrated that this compound significantly reduces the open probability of GABA-A receptor channels. nih.gov The inhibitory effect appears to be rapid, occurring instantaneously upon application, suggesting a direct interaction with the receptor complex rather than an indirect mechanism mediated by intracellular signaling pathways. nih.gov

Subunit-Specific Inhibition of GABA-C Receptors

Research indicates that this compound functions as a subunit-specific inhibitor of Gamma-aminobutyric acid type C (GABA-C) receptors. Its inhibitory effect is notably pronounced on GABA-C receptors formed by ρ2 subunits, exhibiting an approximate IC₅₀ of 12 µM. wikipedia.orgtocris.comucc.edu.gh In contrast, this compound shows no significant inhibitory effect on homomeric ρ1 receptors. wikipedia.orgtocris.comucc.edu.gh This differential sensitivity is attributed to a single amino acid residue located on the second transmembrane domain of the ρ subunits. wikipedia.orgtocris.comucc.edu.gh The mechanism of inhibition on ρ2-containing receptors is primarily non-competitive, functioning as a channel blocker that reduces the maximum response elicited by GABA. wikipedia.orgtocris.comucc.edu.gh

The subunit-specific inhibition by this compound has been a valuable tool for distinguishing GABA-C receptor subtypes in research. wikipedia.orgwikipedia.org

Data illustrating the subunit-specific inhibition of GABA-C receptors by this compound:

| GABA-C Receptor Subunit Composition | This compound Effect | IC₅₀ (approx.) | Reference |

| Homomeric ρ1 | No significant effect | >100 µM | wikipedia.orgtocris.comucc.edu.gh |

| Homomeric ρ2 | Dose-dependent inhibition | 12 µM | wikipedia.orgtocris.comucc.edu.gh |

Non-Competitive Antagonism of mGluR1 Receptors

This compound has been identified as a non-competitive antagonist of metabotropic glutamate receptor 1 (mGluR1). nih.govfishersci.atwikipedia.orgguidetopharmacology.orgontosight.ai This antagonism is selective for mGluR1 over other metabotropic glutamate receptor subtypes. nih.govfishersci.at Studies suggest that this compound interacts with an allosteric binding site on the mGluR1 receptor, distinct from the orthosteric glutamate binding site. guidetopharmacology.orgontosight.ai This allosteric interaction leads to the inhibition of receptor signaling without directly competing with glutamate for binding. guidetopharmacology.orgontosight.ai

Lack of Positive Modulation at NMDA Receptors

While this compound is well-established as a positive allosteric modulator of AMPA receptors, research indicates a lack of positive modulation at N-methyl-D-aspartate (NMDA) receptors. nih.govnih.govciteab.comhellobio.comepa.govmybiosource.comfishersci.co.uk The mechanisms of positive allosteric modulation differ between AMPA and NMDA receptors, with this compound's potentiating effects being specific to AMPA and kainate receptors by influencing their desensitization and deactivation kinetics. nih.govciteab.comhellobio.comepa.govmybiosource.comfishersci.co.uk Unlike compounds that modulate NMDA receptor activity, this compound's primary effects on glutamatergic transmission involve potentiation of AMPA receptor-mediated currents. nih.govnih.govhellobio.comfishersci.co.uk

This compound's Influence on Ion Channels

Beyond its interactions with neurotransmitter receptors, this compound also modulates the activity of certain ion channels.

Large-Conductance Calcium-Activated Potassium (KCa) Channel Modulation

This compound, as a thiazide derivative, has been shown to act on large-conductance calcium-activated potassium (KCa) channels. Current time information in Canyon County, US.nih.govwikipedia.orgfishersci.cahellobio.com Activation of these channels in vascular smooth muscle is suggested as a potential mechanism contributing to the antihypertensive effects observed with thiazide diuretics, including this compound, by promoting vasodilation. Current time information in Canyon County, US.nih.govfishersci.ca

Effects on Electrolyte Transport Mechanisms

This compound significantly impacts renal electrolyte transport, a mechanism underlying its diuretic properties. It primarily inhibits the sodium-chloride symporter (also known as the Na-Cl cotransporter or SLC12A3) located in the distal convoluted tubule of the nephron. Current time information in Canyon County, US.nih.govwikipedia.orgfishersci.cahellobio.com This inhibition reduces the reabsorption of sodium and chloride ions, leading to their increased excretion in urine, accompanied by water. Current time information in Canyon County, US.nih.govwikipedia.orgfishersci.cahellobio.com The altered sodium reabsorption also indirectly influences the sodium-potassium exchange mechanism, resulting in increased potassium excretion. Current time information in Canyon County, US.nih.govwikipedia.orgfishersci.cahellobio.com

Summary of this compound's effects on renal electrolyte transport:

| Target Transporter | Location in Nephron | Effect | Outcome | Reference |

| Na-Cl cotransporter (SLC12A3) | Distal convoluted tubule | Inhibition | Increased Na⁺, Cl⁻, and water excretion | Current time information in Canyon County, US.nih.govwikipedia.orgfishersci.cahellobio.com |

| Sodium-potassium exchange | Distal tubule (indirect) | Increased activity | Increased K⁺ excretion | Current time information in Canyon County, US.nih.govwikipedia.orgfishersci.cahellobio.com |

Inhibition of Sodium-Chloride Cotransporter (SLC12A3) in Distal Convoluted Tubules

A primary mechanism by which this compound functions as a diuretic is by inhibiting the sodium-chloride symporter (SLC12A3), also known as the Na-Cl cotransporter (NCCT), located in the apical membrane of epithelial cells in the distal convoluted tubule of the nephron. drugbank.comnih.govguidetopharmacology.orggenecards.org This transporter is responsible for the reabsorption of approximately 5% of the filtered sodium. drugbank.comdrugbank.com

Normally, the SLC12A3 cotransporter facilitates the coupled movement of sodium and chloride ions from the tubular lumen into the epithelial cell. drugbank.comdrugbank.com This transport is driven by the electrochemical gradient for sodium, which is maintained by the sodium-potassium ATPase pump on the basolateral membrane, actively transporting sodium out of the cell. drugbank.comdrugbank.com By binding to and inhibiting SLC12A3, this compound reduces the reabsorption of sodium and chloride ions from the tubular fluid. drugbank.comnih.govguidetopharmacology.org This inhibition leads to an increased luminal concentration of sodium and chloride, which in turn reduces the osmotic gradient that drives water reabsorption throughout the nephron. drugbank.com The net effect is increased excretion of sodium, chloride, and water, resulting in diuresis. drugbank.comnih.gov

Research findings indicate that thiazides, including this compound, specifically target the thiazide-sensitive sodium-chloride transporter. drugbank.comnih.gov Inhibition of this transporter is a well-established mechanism contributing to the diuretic efficacy of this class of drugs. drugbank.comnih.govguidetopharmacology.org

Impact on Sodium-Potassium Exchange Mechanism

The inhibition of the SLC12A3 cotransporter by this compound indirectly influences the sodium-potassium exchange mechanism in the renal tubule. By increasing the delivery of sodium to the more distal segments of the nephron, specifically the collecting ducts, this compound enhances the activity of the epithelial sodium channel (ENaC). The increased sodium reabsorption through ENaC in the principal cells of the collecting duct creates a more lumen-negative electrical potential. This negative potential drives the secretion of potassium ions into the tubular lumen through renal outer medullary potassium channels (ROMK). drugbank.comnih.govhmdb.cawalterbushnell.com

Therefore, the increased excretion of sodium and chloride due to SLC12A3 inhibition leads to a secondary increase in potassium excretion via this sodium-potassium exchange mechanism. drugbank.comnih.govhmdb.cawalterbushnell.com This effect can contribute to potassium loss. drugbank.comnih.gov

Modulation of Carbonic Anhydrases in Smooth Muscle

Beyond its primary action in the kidney, this compound may also exert effects on vascular smooth muscle, contributing to its potential antihypertensive properties. drugbank.comnih.govhmdb.ca One proposed mechanism involves the modulation of carbonic anhydrases in smooth muscle tissue. drugbank.comnih.govhmdb.caahajournals.org

Preclinical Research and Animal Models in Cyclothiazide Investigations

Cyclothiazide in Models of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism underlying learning and memory. This compound's action on AMPA receptors has made it a subject of interest in studies exploring its influence on different forms of synaptic plasticity.

Enhancement of Long-Term Potentiation (LTP)

Long-Term Potentiation (LTP) is a persistent strengthening of synaptic connections that results from high-frequency stimulation. This compound has been investigated for its capacity to enhance LTP. Studies have shown that by blocking AMPA receptor desensitization, this compound can prolong excitatory postsynaptic currents (EPSCs), which can contribute to the depolarization necessary for the induction of NMDA receptor-dependent LTP. patsnap.compnas.org

However, the extent and nature of this compound's effect on LTP can vary depending on the experimental conditions and the specific brain region being studied. For instance, some research in hippocampal slices has indicated that while this compound potently blocks AMPA receptor desensitization, it might not be effective in increasing maximal potentiation in certain field or whole-cell recordings, unlike other AMPA receptor modulators that primarily enhance synaptic transmission amplitude or duration. nih.gov Conversely, other studies suggest that this compound can broaden the permissive time window for spike-timing-dependent LTP induction. pnas.org

Facilitation of Synaptic Efficacy

Beyond its effects on LTP induction, this compound also influences general synaptic efficacy. By reducing the rapid desensitization of AMPA receptors, this compound increases the duration of the postsynaptic current evoked by glutamate (B1630785) release, effectively enhancing the strength and duration of excitatory synaptic transmission. patsnap.commedchemexpress.com This leads to a larger and more sustained depolarization of the postsynaptic neuron.

Studies in various preparations, such as brainstem neural networks in neonatal rat medullary slices, have demonstrated that this compound can significantly increase the amplitude of network activity and the amplitude and total charge transfer of rhythmic synaptic drive to individual neurons. jneurosci.org This facilitation of synaptic efficacy is a direct consequence of its action as a positive allosteric modulator of AMPA receptors. wikidoc.orgpatsnap.com

This compound in Neuropharmacological Research Models

This compound serves as a valuable pharmacological tool in research models aimed at understanding fundamental aspects of neuronal function and dysfunction.

Studies on Neuronal Excitability

This compound's ability to enhance excitatory neurotransmission by modulating AMPA receptors directly impacts neuronal excitability. By increasing the influx of cations through AMPA receptor channels, this compound makes neurons more responsive to excitatory inputs. patsnap.com

Research in hippocampal neurons, both in vitro and in vivo, has shown that this compound can induce robust epileptiform activity. nih.govnih.gov This effect is attributed to its dual action: enhancing glutamatergic neurotransmission and, as discovered in later research, inhibiting GABAA receptors, thereby shifting the excitation-inhibition balance towards hyperexcitation. nih.govnih.govpnas.org

Investigation of Excitotoxicity Associated with this compound

Excitotoxicity, a process where excessive activation of glutamate receptors leads to neuronal damage and death, is a critical area of neurological research. Given this compound's potentiation of AMPA receptor activity, its potential role in excitotoxicity has been investigated.

Studies have demonstrated that while this compound itself may not cause apparent neuronal death at certain concentrations, it can significantly enhance excitotoxicity induced by agonists like kainate or glutamate, particularly when AMPA receptor desensitization is blocked. nih.govnih.govfrontiersin.orgcore.ac.uknih.gov This enhancement is mediated through both AMPA and NMDA receptors. nih.gov The use of this compound in these models allows researchers to study the mechanisms underlying AMPA receptor-mediated excitotoxicity under conditions that mimic sustained receptor activation seen in certain pathological states. core.ac.uk

This compound as a Tool for Studying AMPA Receptor Properties

This compound is widely used as a pharmacological tool to investigate the properties of AMPA receptors. Its primary mechanism of action, the inhibition of AMPA receptor desensitization, is particularly useful for studying receptor kinetics and the factors influencing desensitization. patsnap.commedchemexpress.comnih.gov

By applying this compound, researchers can isolate and study the non-desensitizing component of AMPA receptor currents. This has been instrumental in characterizing the different splice variants of AMPA receptor subunits (flip and flop), as this compound exhibits a marked selectivity for the flip variants, which are less prone to desensitization in its presence. nih.govpnas.orgnih.gov Furthermore, this compound has been used to study the interaction of AMPA receptors with auxiliary subunits like stargazin, which can influence receptor trafficking and gating kinetics. pnas.org Patch-clamp techniques, often combined with this compound application, allow for detailed analysis of single-channel properties and whole-cell currents mediated by AMPA receptors. nih.gov

Here is a table summarizing some research findings related to this compound's effects:

| Research Area | Model/Preparation | Key Finding | Source |

| Synaptic Plasticity (LTP) | Hippocampal slices (rat) | Can broaden the permissive time window for spike-timing-dependent LTP induction. | pnas.org |

| Synaptic Plasticity (LTP) | Hippocampal slices (rat) | Ineffective in increasing maximal potentiation in some recordings compared to other modulators. | nih.gov |

| Synaptic Efficacy | Brainstem neural network (neonatal rat slices) | Increased amplitude of network activity and synaptic drive. | jneurosci.org |

| Neuronal Excitability | Hippocampal neurons (in vitro and in vivo rat) | Induces robust epileptiform activity due to dual enhancement of glutamatergic and inhibition of GABAergic transmission. | nih.govnih.govpnas.org |

| Excitotoxicity | Embryonic rat hippocampal cell cultures | Enhances kainate-induced excitotoxicity mediated by both AMPA and NMDA receptors. | nih.gov |

| AMPA Receptor Properties | HEK 293 cells expressing GluR1 subunits | Inhibits desensitization, potentiates current, increases apparent agonist affinity, and lengthens single-channel openings. | nih.gov |

| AMPA Receptor Properties | Avian nucleus magnocellularis neurons | Used to assess developmental changes in AMPA receptor subunit composition and desensitization properties. | nih.gov |

This compound in Animal Models of Neurological and Psychiatric Conditions

Animal models play a crucial role in deciphering the complex mechanisms underlying neurological and psychiatric disorders and evaluating potential therapeutic interventions. scienceopen.commdpi.comfrontiersin.org this compound has been employed in several such models, primarily owing to its influence on glutamatergic and GABAergic neurotransmission.

Epilepsy and Seizure Induction Studies

This compound is recognized as a powerful convulsant in animal models, capable of robustly enhancing epileptiform activity and inducing seizures without causing apparent neuronal death. wikipedia.orgwikidoc.org Studies have established animal models for this compound-induced behavioral seizures in freely moving rats. nih.gov Microinjection of this compound into the left ventricle of rats has been shown to dose-dependently induce robust seizure behaviors, reaching Racine score IV-V in a significant percentage of tested animals at specific doses, alongside the induction of epileptiform EEG activity. nih.gov This convulsant action was observed to be blocked by pretreatment with diazepam, a clinical anticonvulsant drug. nih.gov

Further research in hippocampal neurons, both in vitro and in vivo, has demonstrated that this compound induces robust epileptiform activity. nih.govnih.gov In hippocampal CA1 neurons, this compound can induce a progression of epileptiform activity, starting with multiple evoked peaks and advancing to spontaneous epileptiform spike activity, eventually leading to highly synchronized burst activity. neurosci.cnmums.ac.ir While this compound induces these effects, the onset latency of epileptiform activity in hippocampal slices has been noted to be longer when compared to commonly used convulsants such as kainic acid (KA) and bicuculline (B1666979) (BIC). neurosci.cn Chronic treatment of hippocampal cultures with this compound has been shown to result in long-lasting epileptiform activity that persists even after the compound is washed out, suggesting the induction of permanent changes in neural network properties. nih.gov This characteristic long-lasting activity makes the this compound-induced epilepsy model a potentially useful tool for screening antiepileptic drugs. nih.gov Investigations into the mechanisms underlying this compound-induced epileptiform activity have indicated that the activation of extrasynaptic GABAA receptors can suppress this activity in hippocampal CA1 neurons. neurosci.cn Additionally, furosemide (B1674285) pretreatment has been found to prevent the downregulation of neuronal membrane KCC2 induced by convulsant stimulation and rescue associated KCC2 function deficits in a this compound-induced seizure model. researchgate.net

Cognitive Enhancement and Neuroprotection Research

This compound's function as a positive allosteric modulator of AMPA receptors, which are critical for fast synaptic transmission and synaptic plasticity underlying learning and memory, highlights its relevance in cognitive research. patsnap.com By enhancing the response of AMPA receptors to glutamate, this compound facilitates synaptic plasticity. patsnap.com Its dual action, involving both AMPA potentiation and GABA inhibition, positions it as a valuable compound for research into cognitive enhancement and neuroprotection. patsnap.com Research institutions are actively exploring its potential in addressing cognitive disorders. patsnap.com Preclinical studies in animal models have also investigated compounds, including this compound or related AMPA potentiators, for their potential in minimizing neuronal loss following acute neurological events. scispace.com

Potential for Alzheimer's Disease Research

Given that cognitive decline in Alzheimer's disease (AD) is associated with deficits in synaptic transmission, the ability of this compound to potentiate AMPA receptor activity suggests a potential counteracting effect. patsnap.com Research institutions are investigating this compound's potential therapeutic applications in Alzheimer's disease models. patsnap.com Animal models, particularly transgenic rodent models, are indispensable tools in AD research, used to investigate pathogenesis and evaluate potential therapies. scienceopen.comnih.govnih.gov These models aim to recapitulate some phenotypic and neuropathological changes observed in AD patients. scienceopen.com Studies utilizing slice and animal models of Alzheimer's disease have been conducted to investigate alterations in glutamate signaling, where this compound could serve as a pharmacological tool. auburn.edu While research into neurodegeneration extends to other conditions like Huntington's disease, where AMPAR currents have been studied in mouse models in the presence of this compound, the primary focus for this compound in AD research stems from its AMPA receptor modulating properties. researchgate.net

Research in Schizophrenia Models

Animal models of schizophrenia, including those induced by drugs, lesions, or genetic manipulations, are utilized to study the disorder's etiology and evaluate potential treatments. frontiersin.orgscielo.brmpg.denih.gov These models aim to mimic various aspects of schizophrenia symptoms, such as hyperactivity, deficits in sensorimotor gating (like prepulse inhibition), and cognitive impairments. scielo.brmpg.denih.gov While this compound's influence on glutamatergic and GABAergic systems is relevant to the neurobiological underpinnings explored in schizophrenia research, direct studies focusing on this compound as a primary treatment or inducer in animal models of schizophrenia are not prominently highlighted in the provided search results. Research in this area often focuses on other targets or classes of compounds, although the understanding of glutamatergic dysfunction in schizophrenia could provide a context for this compound as a research tool. frontiersin.orgbbrfoundation.org

Depression Research in Rodent Models

Animal models of depression are employed to investigate the underlying mechanisms of depressive disorders and to screen potential antidepressant compounds. mdpi.comwikipedia.org These models assess various endophenotypes that correlate with depressive symptoms in humans, such as anhedonia and behavioral despair. wikipedia.org Different approaches, including stress-based paradigms like learned helplessness and chronic mild stress, are used to induce depressive-like states in rodents. mdpi.comwikipedia.org In the context of depression research, this compound has been utilized as a pharmacological tool to investigate mechanisms of synaptic depression in rodent brain slices. Studies have shown that this compound eliminates the fast component of depression for the AMPA excitatory postsynaptic current (EPSC), indicating that this component is a result of receptor desensitization. nih.govnih.gov Notably, this compound did not have a significant effect on the depression observed in the NMDA component of the EPSC in these studies. nih.gov This research provides insights into the role of AMPA receptor desensitization in synaptic plasticity, a process potentially dysregulated in depression, but does not directly position this compound as a therapeutic agent or disease model inducer for depression.

Obstructive Sleep Apnea (B1277953) (OSA) Research

Research into Obstructive Sleep Apnea (OSA) has explored the potential of AMPA receptor modulation to improve upper airway motor control, which is often compromised in this condition nih.govnih.gov. Hypoglossal (XII) motoneurons play a crucial role in maintaining upper airway patency by innervating the genioglossus muscle of the tongue nih.govnih.gov. Respiratory drive to these motoneurons is significantly mediated by AMPA receptor signaling nih.gov.

Investigations of this compound in Other Physiological Systems

Beyond its implications for respiratory control, this compound has been investigated for its effects on other physiological systems, including general respiratory motor output and the locomotor system.

Respiratory Motor Output Studies

Studies examining the broader effects of this compound on respiratory motor output have also been conducted. In vitro experiments using neonatal rat medullary slices have shown that bath application of this compound (100 µM) significantly increased the frequency of the endogenously generated respiratory rhythm and enhanced the amplitude of the circuit output, specifically the discharge of hypoglossal respiratory motoneurons nih.gov. Local application of this compound within the XII motor nucleus produced a concentration-dependent increase in the amplitude of the motoneuron population discharge, as well as an increase in the peak current and total charge transfer of the rhythmic inspiratory synaptic drive to individual XII motoneurons nih.gov. This compound was also found to act postsynaptically to increase the amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in motoneurons nih.gov. These effects, particularly the long-term augmentation of network frequency and motor output, suggest that AMPA receptor desensitization plays a functionally significant role in shaping the temporal behavior and output of the respiratory neural network nih.gov. This compound has also been shown to reverse opioid-induced respiratory drive depression in in vitro medullary slices of neonatal rats respirerx.com.

Locomotor System Effects

The role of AMPA receptor desensitization in regulating neuronal network activity extends to the locomotor system. Studies in the lamprey spinal cord, a model system for studying locomotor pattern generation, have investigated the effects of this compound. Activation of the vertebrate locomotor network is mediated by glutamatergic synaptic drive physiology.org. This compound (1.25–5 µM) caused a significant increase in EPSPs mediated by non-NMDA receptors and in both AMPA- and NMDA-induced locomotor frequency in the lamprey spinal cord physiology.org. This suggests that AMPA receptor desensitization plays an important role in determining locomotor frequency, likely by limiting AMPA receptor-mediated EPSPs physiology.org. While the primary mechanism is thought to be through AMPA receptors, it's worth noting that this compound has also been reported to inhibit GABAA receptors, which could also influence locomotor activity physiology.orgphysiology.orgpsu.edu. However, studies using concentrations of this compound near the threshold for GABAA receptor blockade suggest that the observed frequency increase at the concentrations used in the lamprey study is unlikely to be solely a result of inhibiting these receptors physiology.org.

Comparative Preclinical Studies with Other AMPA Receptor Modulators (Ampakines)

This compound is often compared to other positive allosteric modulators of AMPA receptors, collectively known as ampakines. These compounds differ in their pharmacological profiles and effects on receptor kinetics nih.govsec.gov. This compound is characterized as a potent blocker of AMPA receptor desensitization nih.govrndsystems.com.

Comparative studies have highlighted the differences between this compound and other ampakines, such as the benzamide (B126) derivatives CX516 and CX546. While both CX516 and CX546 enhance synaptic transmission, they differ in their relative impact on the amplitude versus duration of the synaptic response nih.gov. CX546, like this compound, binds to the this compound binding site on the AMPA receptor and potently blocks desensitization, significantly prolonging the duration of synaptically evoked responses sec.gov. In contrast, CX516 does not bind to the this compound binding site and primarily increases the amplitude rather than prolonging the duration of responses sec.gov.

In studies examining synaptic plasticity in hippocampal slices, CX546 facilitated the formation of stable potentiation and increased maximally inducible potentiation, effects attributed to its ability to prolong depolarization and enhance NMDA receptor activation nih.gov. This compound, in these specific hippocampal plasticity studies, was reported as ineffective in increasing maximal potentiation nih.gov. This suggests that despite their shared ability to modulate AMPA receptors, the specific kinetic effects of different ampakines can lead to differential outcomes in modulating synaptic plasticity nih.gov.

Furthermore, the impact of different ampakines on phenomena like seizure activity has been a key point of comparison in preclinical development. High-impact ampakines, such as this compound, which completely offset desensitization, have been associated with noteworthy seizurogenic activity in preclinical models mdpi.comtandfonline.comresearchgate.net. This contrasts with "low-impact" ampakines, such as CX717 and CX1739, which only modestly offset receptor desensitization and have shown a lack of neurotoxicity and epileptogenic effects at therapeutic doses in preclinical studies mdpi.comtandfonline.comresearchgate.net. These comparisons underscore the importance of the specific modulatory profile of an ampakine in determining its therapeutic potential and safety profile.

Here is a summary of some preclinical findings discussed:

| Study Type | Model System | Compound | Key Finding | Citation |

| Respiratory Motor Output (in vitro) | Neonatal rat medullary slices | This compound | Increased amplitude and frequency of respiratory-related XII nerve activity. | nih.govnih.gov |

| Respiratory Motor Output (in vitro) | Neonatal rat medullary slices | This compound | Long-lasting increase in integrated XII nerve burst amplitude (up to 262% of control). | nih.govnih.gov |

| Respiratory Motor Output (in vitro) | Neonatal rat medullary slices | This compound | Reversed opioid-induced respiratory drive depression. | respirerx.com |

| Locomotor System (in vitro) | Lamprey spinal cord | This compound | Increased AMPA- and NMDA-induced locomotor frequency. | physiology.org |

| Comparative AMPA Modulation (in vitro) | Hippocampal slices | This compound | Ineffective in increasing maximal potentiation in specific plasticity paradigms compared to CX546. | nih.gov |

| Comparative AMPA Modulation (in vitro/in vivo) | Hippocampal patches/in vivo rats | CX717 | Modestly offsets desensitization, lacks neurotoxicity and epileptogenic effects at therapeutic doses. | mdpi.comtandfonline.com |

| Comparative AMPA Modulation (in vitro/in vivo) | Hippocampal patches/in vivo rats | CX546 | Potently blocks desensitization, associated with seizurogenic activity. | sec.govmdpi.comtandfonline.com |

Note: The interactive table feature is not supported in this format.

Structure Activity Relationship Sar Studies of Cyclothiazide and Its Analogs

Elucidation of Molecular Determinants for AMPA Receptor Modulation

Cyclothiazide enhances AMPA receptor activity by preventing rapid desensitization, a process where the receptor's response wanes despite the continued presence of glutamate (B1630785). patsnap.comabcam.com This modulation is key to sustaining synaptic efficacy. This compound achieves this by binding within the AMPA receptor structure, inducing a conformational change that prevents the receptor from entering the desensitized state. abcam.com

Studies have revealed that the sensitivity of AMPA receptors to this compound-induced attenuation of desensitization is significantly influenced by specific amino acid residues within the receptor structure. For homomeric GluR-A (now GluA1) receptors, the sensitivity is primarily dependent on the presence of a serine residue at position 750 (Ser-750) in the flip splice variant, compared to an asparagine residue (Asn-750) in the flop variant. mcgill.ca Mutation of Ser-750 to glutamine (Gln), the residue found at the homologous site in kainate receptors, abolished modulation by this compound. mcgill.ca Conversely, introducing a serine at the corresponding position in GluR6, a kainate receptor subunit, imparted sensitivity to this compound. mcgill.ca This highlights the critical role of this specific residue in determining this compound sensitivity.

Analysis of Allosteric Binding Sites and Mechanisms

This compound functions as a positive allosteric modulator, meaning it binds to a site on the AMPA receptor that is distinct from the glutamate binding site. patsnap.commedchemexpress.com This allosteric binding site is located at the dimer interface of the ligand-binding domains (LBDs) of the GluA subunits. patsnap.combiorxiv.org Binding at this site stabilizes the receptor in an open conformation, thereby potentiating the effect of glutamate and increasing the influx of cations. patsnap.com

The binding of this compound at the LBD dimer interface enhances the contact between the D1 lobes of the local LBD dimers during activation, favoring activation and preventing desensitization. biorxiv.org While this compound binds to both the resting and activated states of the receptor, its presence stabilizes the D1-D1 interface, preventing the separation that occurs during desensitization. biorxiv.org Research suggests that the structural changes associated with the non-desensitized state induced by this compound may occur at a site within the extracellular GluR2 binding domain. researchgate.netnih.gov

Influence of Structural Modifications on Receptor Subunit Selectivity

This compound exhibits selective potentiation of responses from AMPA receptors containing "flip" splice variants of the GluA subunits. pnas.orgtocris.comrndsystems.com This selectivity is partly determined by the norbornenyl moiety present in the this compound molecule. researchgate.netrndsystems.com

Studies involving structural modifications of this compound and related analogs, such as biarylpropylsulfonamides, have further elucidated the structural features influencing potency and selectivity. caymanchem.com For instance, replacing the norbornenyl moiety with a less hydrophobic cyclopentane (B165970) ring can affect the modulator's efficacy and flexibility at the binding site. nih.gov The presence of an NH hydrogen bond donor in the benzothiadiazine ring system is also a key structural feature contributing to the near-complete block of desensitization. nih.gov

Data from studies comparing this compound and its analogs on GluR2(Q)(i) receptors demonstrate variations in efficacy and potency:

| Compound | Emax (% of glutamate response) | EC50 (µM) | Desensitization Block |

| This compound | 754 | 10 | Nearly complete |

| NS1493 | 490 | 26 | Nearly complete |

| NS5206 | 399 | 43 | Partial |

| NS5217 | 476 | 48 | Partial |

| nih.gov |

This table illustrates how structural differences between this compound and its analogs impact their ability to potentiate AMPA receptor currents and inhibit desensitization. nih.gov

The differential sensitivity of flip and flop splice variants to this compound is largely controlled by a single amino acid residue, Ser-750 in flip and Asn-750 in flop. mcgill.canih.gov However, studies with other modulators, like LY404187, suggest that for some compounds, splice variant differences in modulation may depend on multiple molecular determinants beyond this single residue. nih.govnih.gov

Computational Chemistry Approaches in SAR

Computational chemistry, including molecular mechanics calculations, has been employed to investigate the structural correlates underlying the allosteric binding interactions of this compound with AMPA receptors. researchgate.netnih.gov These approaches can help predict and analyze the structural changes induced by this compound binding. researchgate.netnih.gov

Molecular mechanics calculations using available crystal structure data of the extracellular GluR2 binding domain dimers have shown that this compound binding results in only minor alterations in the agonist binding sites themselves and does not significantly affect the dimeric subunit structures globally. researchgate.netnih.gov These findings support the idea that the structural changes leading to the non-desensitized state occur at a distinct allosteric site. researchgate.netnih.gov Computational modeling can also characterize drug efficacy and affinity, potentially aiding in the high-throughput screening of novel compounds. nih.gov Based on flexible docking results of positive allosteric modulators, a this compound-like binding mode at the major interaction site with AMPA receptors has been suggested. researchgate.net

X-ray Crystallography and Structural Biology Insights

X-ray crystallography and cryo-electron microscopy have provided crucial insights into the structure of AMPA receptors and the binding of allosteric modulators like this compound. nih.govresearchgate.netmdpi.com Crystal structures of the GluA2 AMPA receptor LBD in complex with this compound have visualized the binding site at the dimer interface. nih.govnih.gov

These structural studies confirm that this compound binds between the D1 lobes of the LBD dimers. biorxiv.orgnih.gov This binding stabilizes the dimer interface, which is essential for preventing desensitization. biorxiv.orgpnas.org Structures of AMPA receptor-cone snail toxin complexes, which include positive allosteric modulators, have further illuminated the activation mechanism and how modulators influence the conformation of the LBD gating ring. researchgate.net Cryo-EM studies have also captured different states of AMPA receptors, showing how negative allosteric modulators can compete with this compound for control of the receptor by disrupting the this compound binding site. biorxiv.orgresearchgate.net

Structural analysis of AMPA receptor complexes with ligands has shown that the LBD is shaped like a clamshell, with the agonist binding site located within it. mdpi.com The allosteric binding site for modulators like this compound is located at the interface between the LBD dimers. nih.govmdpi.com X-ray structures have demonstrated that this compound stabilizes the intersubunit contacts at this dimer interface. pnas.org

Advanced Analytical Methodologies for Cyclothiazide Research

Chromatographic Techniques for Analysis

Chromatography plays a vital role in separating cyclothiazide from complex mixtures, whether in pharmaceutical formulations, biological samples, or research preparations. These techniques leverage the differential distribution of this compound between a stationary phase and a mobile phase to achieve separation and purification. column-chromatography.comajprd.com

Column Chromatography

Column chromatography is a foundational technique used for the separation and purification of compounds based on their differential adsorption onto a stationary phase packed within a column. column-chromatography.comajprd.com For this compound, a collaborative study described a column chromatographic method utilizing a sodium carbonate column as the stationary phase. oup.comnih.gov this compound is eluted from this column using a mobile phase composed of chloroform-acetic acid (98+2). oup.comnih.gov Following elution, the compound is typically measured directly by ultraviolet (UV) spectrophotometry. oup.comnih.gov This method has been applied to the analysis of this compound in simulated mixes and commercial preparations, demonstrating good recovery rates. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive technique for the measurement and analysis of this compound due to its specificity and ability to provide high-resolution separations. ontosight.ai HPLC methods for this compound often employ a reverse phase (RP) approach. sielc.com A typical mobile phase for RP-HPLC analysis of this compound may consist of a mixture of acetonitrile, water, and phosphoric acid. sielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is commonly replaced with formic acid to ensure compatibility. sielc.com HPLC is suitable for the quantitative and qualitative estimation of active molecules like this compound and can be scaled for preparative separation and pharmacokinetic studies. ajprd.comsielc.com Studies have also explored the use of micellar mobile phases containing sodium dodecyl sulfate (B86663) (SDS) in liquid chromatography for the determination of thiazide diuretics, including this compound, in pharmaceuticals. psu.edu

Spectrophotometric Approaches

Spectrophotometry involves measuring the absorption or transmission of light by a substance at specific wavelengths. This technique is valuable for the detection and quantification of this compound, often used in conjunction with chromatographic separation. oup.comnih.gov

Ultraviolet Spectrophotometry

Ultraviolet (UV) spectrophotometry is a common method for the detection and quantification of this compound. oup.comnih.govontosight.ai this compound exhibits characteristic absorption in the UV region. Studies have reported the maximum absorption wavelength (λmax) for this compound to be around 270-273 nm. oup.comnih.govtcichemicals.com Other reported UV/Vis absorption maxima include 226 nm, 271 nm, and 317 nm. caymanchem.com UV spectrophotometry is frequently used as a detection method after chromatographic separation, allowing for the direct measurement of this compound eluted from a column. oup.comnih.gov This approach is part of established analytical procedures for this compound in various preparations. oup.comnih.gov UV detection can also be coupled with techniques like capillary electrophoresis (CE) for the quantification of this compound. ku.edu

Electrophysiological Techniques in Receptor Studies

Electrophysiological techniques are indispensable for investigating the functional interactions of this compound with ion channels and receptors, particularly its notable effects on glutamate (B1630785) receptors. These methods allow researchers to measure electrical currents across cell membranes, providing insights into receptor activity and modulation. wikipedia.orgpnas.org this compound is recognized as a positive allosteric modulator of AMPA-type glutamate receptors, primarily by inhibiting their rapid desensitization. wikidoc.orgnih.govpnas.orgtocris.com It has also been found to inhibit GABA-A receptors. wikidoc.org

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp recording is a powerful electrophysiological technique used to study the total ionic current flowing through the membrane of a single cell. wikipedia.org This method involves establishing a low-resistance electrical connection between the interior of a patch pipette and the cytoplasm of the cell, allowing for the measurement of currents mediated by various receptors and channels across the entire cell membrane. wikipedia.org

Whole-cell patch-clamp recordings have been extensively used to characterize the effects of this compound on AMPA receptors. pnas.orgnih.govnih.gov These studies have shown that this compound significantly affects the kinetics of AMPA receptor-mediated currents. For instance, in rat hippocampal pyramidal cells, this compound (at 0.1 mM) was found to block the desensitization of AMPA channels, leading to a consistent increase in both the rise time and decay time of spontaneous miniature excitatory postsynaptic currents (mEPSCs). nih.gov While the amplitude of mEPSCs was not significantly affected, the slopes of the amplitude dependence for both decay and rise times became much steeper in the presence of this compound. nih.gov

Research using whole-cell patch-clamp in acutely isolated rat striatal neurons has demonstrated differential modulation of AMPA receptor-mediated currents by this compound in different neuron types, such as medium spiny and giant aspiny neurons. nih.gov this compound induced a greater potentiation of kainate-induced AMPA responses and a slower recovery from modulation in medium spiny neurons compared to giant aspiny neurons. nih.gov

Studies utilizing patch-clamp techniques in HEK 293 cells expressing rat GluR1 subunits have shown that this compound potentiates AMPA currents in a dose-dependent manner. pnas.org For example, pretreatment with 100 µM this compound increased peak AMPA currents significantly, highlighting the potentiation effect beyond just blocking desensitization, involving changes in single-channel kinetics and conductance distribution. pnas.org

Electrophysiological methods, including patch-clamp, have also been employed to investigate the stereospecific interactions of this compound analogues with AMPA receptors by measuring their ability to inhibit receptor desensitization. acs.org Fast application patch-clamp electrophysiology has been used to compare the efficacy and potency of this compound and its analogues at iGluR2 receptors, linking structural features to their modulatory effects on peak current amplitude and desensitization kinetics. nih.gov

These whole-cell patch-clamp studies provide detailed research findings on how this compound interacts with and modulates the function of glutamate receptors at the cellular level.

Table: Effects of this compound on mEPSCs in Rat Hippocampal CA1 Pyramidal Cells nih.gov

| Parameter | Control (mean ± SD) | This compound (0.1 mM) (mean ± SD) |

| Amplitude (pA) | Not significantly affected | Not significantly affected |

| Rise Time (ms) | 2.3 | 6.5 |

| Decay Time (ms) | 9.9 | 22.2 |

| Slope of Decay Time:Amplitude ( ms/pA ) | 0.39 ± 0.05 | 2.1 ± 0.60 |

| Slope of Rise Time:Amplitude ( ms/pA ) | 0.12 ± 0.07 | 0.68 ± 0.21 |

Note: Data extracted from search result nih.gov. Amplitude was not significantly affected, so specific values were not provided in the source for comparison.

Table: Efficacy and Potency of this compound and Analogues at iGluR2(Q)(i) nih.gov

| Compound | Emax (% of glutamate response) | EC50 (µM) |

| This compound | 754% | 10 |

| NS1493 | 490% | 26 |

| NS5206 | 399% | 43 |

| NS5217 | 476% | 48 |

Note: Data extracted from search result nih.gov. Emax is normalized to the response of glutamate.

Voltage-Clamp Recordings

Voltage-clamp recordings are a fundamental electrophysiological technique used to measure the ion currents across a cell membrane while controlling the membrane potential. This method is crucial for studying the effects of compounds like this compound on ion channels and receptors. Studies investigating this compound's modulation of AMPA receptors frequently utilize voltage-clamp recordings to assess changes in glutamate-evoked currents. For instance, whole-cell voltage-clamp recordings have been employed to monitor respiratory activity in individual hypoglossal (XII) motoneurons in neonatal rat medullary slices, demonstrating that this compound can increase the peak current and total charge transfer of rhythmic inspiratory synaptic drive to these neurons. jneurosci.org This technique allows for the quantitative analysis of current amplitudes and kinetics, revealing how this compound influences the flow of ions through activated receptors. Whole-cell recordings are typically performed with the membrane potential held at a specific voltage, such as -70 mV, using amplifiers like the Axopatch 200A. pnas.org Data acquired from these recordings are then analyzed using specialized software to evaluate parameters like current amplitude, decay time, and charge transfer. pnas.orgnih.gov

Single-Channel Analysis

Single-channel analysis, a more refined application of patch-clamp techniques, allows for the study of the activity of individual ion channels. This provides highly detailed information about channel gating, conductance, and open probability. For this compound, single-channel analysis has been particularly insightful in understanding its interaction with both AMPA and GABAA receptors. Studies on GABAA receptors have shown that this compound significantly reduces the open probability of these channels. pnas.org At the single-channel level, this compound inhibition of GABA-activated events has been observed, demonstrating reversibility upon washout of the drug. pnas.orgresearchgate.net While this compound greatly inhibits the number of channel events in GABAA receptors, it only slightly reduces the main conductance. pnas.org For AMPA receptors, single-channel analysis has revealed that this compound not only blocks desensitization but also alters single-channel kinetics and conductance distribution. pnas.orgnih.gov Analysis of unitary events in AMPA-activated GluR1 receptors has disclosed different classes of current levels. pnas.orgnih.gov this compound treatment has been shown to lengthen single-channel openings in AMPA receptors. pnas.orgnih.gov

Imaging and Fluorescent Assays

Imaging techniques and fluorescent assays offer valuable tools for visualizing cellular processes and quantifying molecular events influenced by this compound, often in a higher-throughput format.

Fluorimetric Imaging Plate Reader (FLIPR) Assays for Calcium Influx

FLIPR assays are commonly used to measure intracellular calcium influx, which is an indicator of ion channel and receptor activity. This high-throughput method is suitable for screening compounds that modulate calcium-permeable channels, including certain AMPA receptors. FLIPR-based calcium influx assays have been employed to assess the activity of compounds, including this compound, at human GluR4 flip expressed in HEK293 cells. medchemexpress.com These assays measure glutamate-stimulated calcium influx, providing an EC50 value for this compound's potentiation of this response. medchemexpress.com FLIPR assays can also be used to study the potentiation of glutamate-induced rises in intracellular Ca2+ in cells expressing homomeric AMPA receptors, with responses often normalized to the effect observed with this compound as a reference positive modulator. cardiff.ac.ukresearchgate.net Application of glutamate alone may not elicit a significant signal in these assays due to rapid receptor desensitization, highlighting the utility of potentiators like this compound in revealing receptor activity. cardiff.ac.uk

Use of Fluorescent Probes in Mechanistic Studies

Fluorescent probes are small molecules designed to detect specific ions, molecules, or cellular environments, providing spatial and temporal information through changes in fluorescence properties. While the search results did not provide specific examples of fluorescent probes used directly in mechanistic studies of this compound's interaction with its targets, fluorescent probes are widely used in related research areas, such as monitoring calcium dynamics or the activity of enzymes involved in signaling pathways affected by this compound. For instance, calcium-sensitive fluorescent dyes are integral to FLIPR assays. nih.govplos.org Fluorescent probes are generally valuable for real-time monitoring and imaging in live cells, offering high sensitivity and quantitative capabilities in biological research. nih.govthermofisher.com They can be used to detect protein location and activation, identify protein complex formation, and monitor biological processes. thermofisher.com The development of organelle-targeted fluorescent probes allows for the investigation of molecular characteristics at the subcellular level, which could be relevant for understanding the full scope of this compound's cellular effects. nih.gov

Mass Spectrometric Analysis in Pharmacological Studies

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. In pharmacological studies of this compound, MS, often coupled with chromatography, is essential for its detection, identification, and the analysis of its stereochemical composition. This compound itself can be measured in biological samples like blood, plasma, and urine using techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ontosight.ai LC-MS/MS is particularly noted for its high sensitivity and specificity in quantifying this compound in biological matrices. ontosight.ai GC-MS has also been used for the measurement of this compound. ontosight.ai Furthermore, mass spectrometry, including fast-atom-bombardment mass spectrometry, has been employed in the stereochemical analysis of pharmaceutical this compound, revealing it to be a mixture of multiple stereoisomers. nih.gov This is crucial because the stereochemical composition can influence the pharmacological activity. nih.gov The analysis of this compound using techniques like GC-MS can reveal the presence of different isomers. researchgate.net

Investigations into Novel Therapeutic Applications and Research Avenues of Cyclothiazide

Potential in Cognitive Disorders